11b,17,21-Trihydroxy-2a-methyl-4-pregnene-3,20-dione
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Overview
Description
4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE is a synthetic steroid compound with a complex molecular structure. It is known for its significant role in the synthesis of corticosteroids and other steroid-based pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE typically involves the transformation of phytosterols through a combined microbial and chemical process. This process includes the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) by an engineered Mycolicibacterium neoaurum . The subsequent steps involve hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .
Industrial Production Methods
The industrial production of 4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE follows a similar route but is optimized for higher yields and cost-effectiveness. The process involves metabolic engineering to produce 9-OHPDC and its methyl-esterified form (9-OHPDC-M) in large quantities, followed by chemical synthesis to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates used in the synthesis of corticosteroids and other steroid-based drugs .
Scientific Research Applications
4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Utilized in the development of corticosteroids for treating inflammatory and autoimmune conditions.
Industry: Employed in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE involves its interaction with specific molecular targets and pathways. It acts on steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pregna-1,4,9(11),16(17)-tetraene-3,20-dione: A precursor for corticosteroids.
9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid: An intermediate in the synthesis of 4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE.
Uniqueness
4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE is unique due to its specific molecular structure and its role as a key intermediate in the synthesis of corticosteroids. Its efficient production through combined microbial and chemical processes sets it apart from other similar compounds .
Properties
CAS No. |
3836-17-7 |
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Molecular Formula |
C22H32O5 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,17,19,23,25,27H,4-7,9-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1 |
InChI Key |
UPQZFJLURANFLH-DZDRLISQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C |
Canonical SMILES |
CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3O)C)(C(=O)CO)O)C |
Origin of Product |
United States |
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